molecular formula C22H21N5O2 B2395144 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795476-15-1

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2395144
CAS No.: 1795476-15-1
M. Wt: 387.443
InChI Key: ZIUQUZISVLXOLS-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine and imidazopyridine derivatives. These compounds are often explored for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials are chosen based on their ability to form the pyrimidine and imidazopyridine rings. Key steps may include condensation reactions, cyclization, and subsequent modifications to introduce specific functional groups.

Industrial Production Methods:

For industrial production, efficient synthetic routes are developed to maximize yield and minimize cost. This often involves optimizing reaction conditions such as temperature, solvent choice, and catalysts. Continuous flow chemistry and automated synthesis techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Where the compound can be oxidized to introduce additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen.

  • Substitution: Nucleophilic or electrophilic substitutions may occur on the pyrimidine or imidazopyridine rings.

Common Reagents and Conditions:

  • Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various halogenated compounds or organometallic reagents.

Major Products:

The major products of these reactions depend on the specific reagents and conditions employed Oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings

Scientific Research Applications

Chemistry:

In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology:

In biological research, this compound might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

In medicinal chemistry, compounds with similar structures are often explored for their potential to act as inhibitors or modulators of enzymes or receptors, which could lead to new therapeutic agents.

Industry:

Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.

Comparison with Similar Compounds

  • Pyrimidine derivatives with various substitutions.

  • Imidazopyridine derivatives with different functional groups.

  • Compounds combining pyrimidine and imidazopyridine rings with different linkers.

There you go! If there’s anything more you need or want to dive deeper into, just let me know.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-7-6-10-26-11-19(25-21(14)26)17-8-4-5-9-18(17)24-20(28)12-27-13-23-16(3)15(2)22(27)29/h4-11,13H,12H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQUZISVLXOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC(=C(C4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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